molecular formula C13H16N2O2 B15222636 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol

Cat. No.: B15222636
M. Wt: 232.28 g/mol
InChI Key: HOWVJJXVLJBFBU-UHFFFAOYSA-N
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Description

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol typically involves the reaction of 6-methoxy-2-methylquinoline with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as improved antibacterial and anticancer properties .

Scientific Research Applications

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections, malaria, and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, disrupt DNA replication in malaria parasites, and induce apoptosis in cancer cells. These effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions. Its methoxy and ethan-1-ol groups contribute to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-[(6-methoxy-2-methylquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C13H16N2O2/c1-9-7-13(14-5-6-16)11-8-10(17-2)3-4-12(11)15-9/h3-4,7-8,16H,5-6H2,1-2H3,(H,14,15)

InChI Key

HOWVJJXVLJBFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCO

Origin of Product

United States

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